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Compound of Interest

Compound Name:
4-(Aminomethyl)-1-

benzylpiperidin-4-ol

Cat. No.: B1279385 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of compounds structurally

related to 4-(Aminomethyl)-1-benzylpiperidin-4-ol. While specific experimental data for 4-
(Aminomethyl)-1-benzylpiperidin-4-ol is not publicly available, the extensive research on the

1-benzylpiperidine scaffold allows for a robust predictive assessment of its likely off-target

interactions. This document summarizes key findings from published literature, presenting

quantitative data, detailed experimental protocols, and relevant biological pathways to inform

early-stage drug development and lead optimization efforts.

The 1-benzylpiperidine moiety is a well-established pharmacophore known to interact with a

range of neurological targets. The data presented herein focuses on the most frequently

observed off-target interactions for this class of compounds, namely sigma receptors,

cholinesterases, and monoamine oxidases.

Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of

various 1-benzylpiperidine derivatives at key off-target sites. This data is compiled from multiple

independent research publications and serves to illustrate the potential for cross-reactivity

within this chemical series.
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Table 1: Sigma Receptor (σ1 and σ2) Binding Affinity of Selected 1-Benzylpiperidine

Derivatives

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)

1-Benzyl-4-(2-

aminoethyl)-2-

phenylpiperidine

derivative

1.8 150 83.3

2-{[2-(1-

Benzylpiperidin-4-

yl)ethyl]amino}pyridine

-3,5-dicarbonitrile

derivative

7.57 >10,000 >1321

N-(N-Benzylpiperidin-

4-yl)-4-iodobenzamide
4.6 56 12.2

Aralkyl derivative of 4-

benzylpiperidine
2.5 22.5 9

Data compiled from multiple sources, including studies on σ1 receptor ligands and

radiopharmaceutical development.[1][2][3][4]

Table 2: Cholinesterase (AChE and BuChE) Inhibition by Selected 1-Benzylpiperidine

Derivatives
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Compound AChE IC50 (nM) BuChE IC50 (nM)
Selectivity
(BuChE/AChE)

1-Benzyl-4-[2-(N-[4'-

(benzylsulfonyl)benzo

yl]-N-

methylamino]ethyl]pip

eridine

0.56 >10,000 >17,857

1-Benzylpiperidine-

phenylacetate

derivative

28,000 >500,000 >17.8

1-Benzoylpiperidine

derivative
>500,000 6,160 -

Data extracted from studies on novel anti-acetylcholinesterase agents and dual-target

inhibitors.[5][6]

Table 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition by Selected 1-Benzylpiperidine

Derivatives

Compound MAO-A IC50 (µM) MAO-B IC50 (µM)

Benzylpiperidine-derived

hydrazone (Compound 15)
0.108 -

Benzylpiperidine-derived

hydrazone (Compound 4)
- 0.057

Benzylpiperidine–isatin hybrid

(Compound 8)
2.55 1.47

This data is derived from research on dual inhibitors of monoamine oxidases and

acetylcholinesterase.[7]
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The following are detailed methodologies for key experiments typically employed in the

assessment of cross-reactivity for 1-benzylpiperidine derivatives.

Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity of a test compound for σ1 and σ2 receptors.

Materials:

Membrane preparations from guinea pig brain or cultured cells expressing the receptor of

interest.

Radioligand: For σ1, [3H]-(+)-pentazocine; for σ2, [3H]-DTG in the presence of a masking

concentration of (+)-pentazocine.

Non-specific binding control: Haloperidol.

Assay buffer: Tris-HCl.

96-well microplates.

Scintillation counter.

Procedure:

A constant concentration of the radioligand and varying concentrations of the test compound

are added to the wells of a microplate.

The reaction is initiated by the addition of the membrane preparation.

The plates are incubated, typically for 120 minutes at room temperature, with shaking.[2]

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from

free radioligand.

The filters are washed with ice-cold buffer.

The radioactivity retained on the filters is measured by liquid scintillation counting.
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The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Enzyme Inhibition Assays for Cholinesterases (Ellman's
Method)
Objective: To measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase

(BuChE) activity.

Materials:

Purified AChE (from electric eel) and BuChE (from equine serum).

Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Phosphate buffer.

96-well microplate reader.

Procedure:

The test compound is pre-incubated with the enzyme (AChE or BuChE) in phosphate buffer

in a 96-well plate.

The reaction is initiated by the addition of the substrate (acetylthiocholine or

butyrylthiocholine) and DTNB.

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB

to form a yellow-colored product.

The absorbance of the yellow product is measured kinetically at a specific wavelength (e.g.,

412 nm) over time using a microplate reader.

The rate of reaction is determined, and the percent inhibition by the test compound is

calculated.
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IC50 values are determined by plotting the percent inhibition against the logarithm of the test

compound concentration.[6][8]

Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

Recombinant human MAO-A and MAO-B enzymes.

Substrate: A suitable substrate such as kynuramine or tyramine.

Amplex® Red reagent and horseradish peroxidase (for a fluorescence-based assay).

Phosphate buffer.

96-well microplate fluorometer.

Procedure:

The test compound is pre-incubated with the MAO-A or MAO-B enzyme in a phosphate

buffer.

The reaction is initiated by the addition of the substrate.

In a coupled enzyme reaction, the H2O2 produced by the MAO reaction reacts with Amplex®

Red in the presence of horseradish peroxidase to generate the fluorescent product,

resorufin.

The fluorescence is measured over time using a microplate fluorometer.

The rate of reaction is calculated, and the percent inhibition is determined for each

concentration of the test compound.

IC50 values are calculated from the dose-response curves.[8]
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The following diagrams illustrate key biological pathways and a typical experimental workflow

for cross-reactivity screening.
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Caption: Key neurotransmitter pathways potentially modulated by 1-benzylpiperidine

derivatives.
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Caption: General experimental workflow for assessing the cross-reactivity of a test compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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